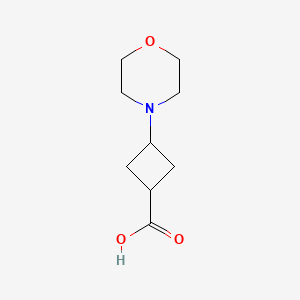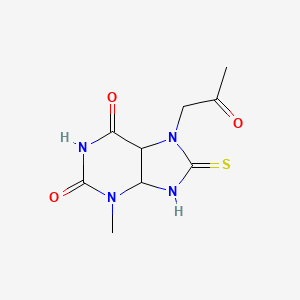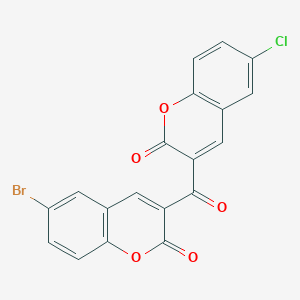![molecular formula C13H16ClF2N3 B12216255 {[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B12216255.png)
{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a phenylethylamine moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the phenylethylamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high standards of quality control.
Chemical Reactions Analysis
Types of Reactions
{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets. The difluoromethyl group and the pyrazole ring play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- {[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine
- {[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine
Uniqueness
{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16ClF2N3 |
|---|---|
Molecular Weight |
287.73 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c14-13(15)18-12(7-9-17-18)10-16-8-6-11-4-2-1-3-5-11;/h1-5,7,9,13,16H,6,8,10H2;1H |
InChI Key |
CFGWZWNXRLMINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12216172.png)





![1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216193.png)
![2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B12216194.png)

![N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12216208.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12216224.png)

![3-[4-(Piperidin-1-yl)[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanoic acid](/img/structure/B12216228.png)
![2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B12216232.png)
